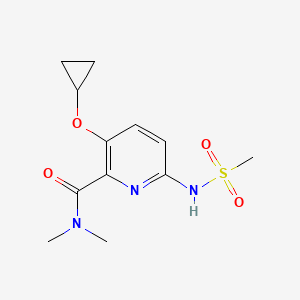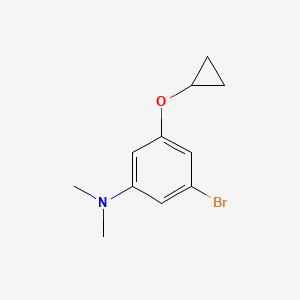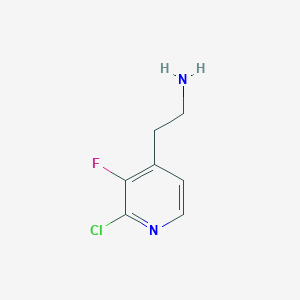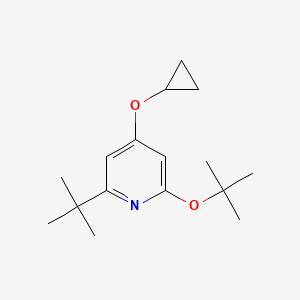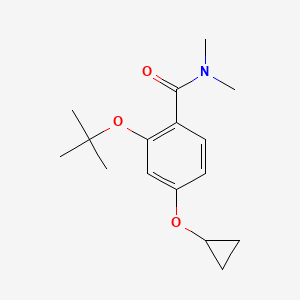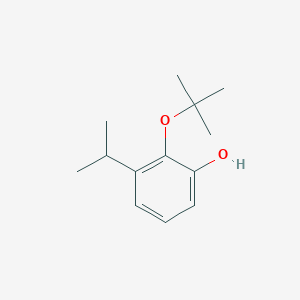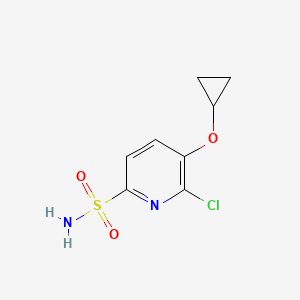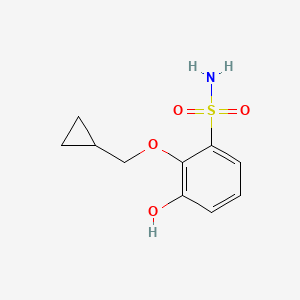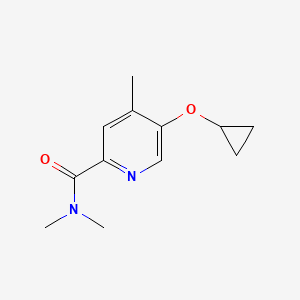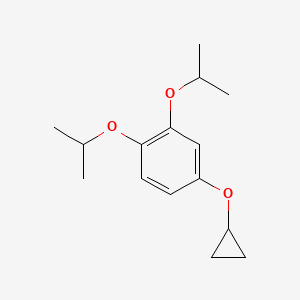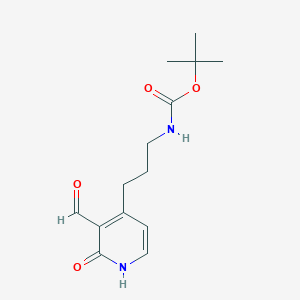
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with formyl and hydroxyl groups, and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring substituted with formyl and hydroxyl groups.
Reaction with Carbamate: The substituted pyridine is then reacted with tert-butyl carbamate under specific conditions to form the desired compound.
Reaction Conditions: The reactions are usually carried out under inert gas (nitrogen or argon) to prevent oxidation and degradation of the reactants and products.
Chemical Reactions Analysis
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Tert-butyl 3-(3-formyl-2-hydroxypyridin-4-YL)propylcarbamate can be compared with other similar compounds:
Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the formyl group.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Similar protective activity in biological systems but different substitution pattern on the aromatic ring.
Unique Features:
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-formyl-2-oxo-1H-pyridin-4-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-7-4-5-10-6-8-15-12(18)11(10)9-17/h6,8-9H,4-5,7H2,1-3H3,(H,15,18)(H,16,19) |
InChI Key |
YTNXCHJUNLUTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=C(C(=O)NC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




